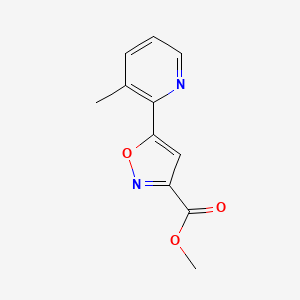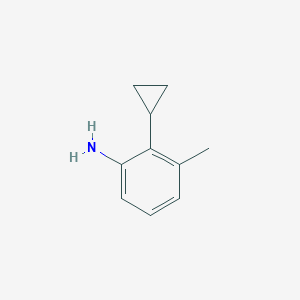
5-Bromo-4-(3-methyl-4-pyridyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as MFCD33022761 is a chemical entity with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022761 involves specific reaction conditions and reagents. The preparation method is designed to ensure high purity and yield, making it suitable for both laboratory and industrial-scale production. The synthetic route typically involves a series of chemical reactions, including condensation, cyclization, and purification steps. Each step is carefully controlled to maintain the integrity of the compound and to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of MFCD33022761 is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The industrial production methods are designed to minimize waste and maximize the yield of the compound, making it economically viable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions: MFCD33022761 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and for synthesizing derivatives with specific characteristics.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD33022761 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents under controlled temperature conditions, while reduction reactions may involve the use of hydrogen gas or metal catalysts.
Major Products Formed: The major products formed from the reactions of MFCD33022761 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures.
Aplicaciones Científicas De Investigación
MFCD33022761 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules and as a reagent in various chemical reactions. In biology, the compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes. In medicine, MFCD33022761 is investigated for its therapeutic potential, particularly in the development of new drugs and treatments. Additionally, the compound has industrial applications, such as in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of MFCD33022761 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activities. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The detailed mechanism of action is studied using various biochemical and biophysical techniques to understand how the compound influences biological systems.
Comparación Con Compuestos Similares
Similar Compounds: MFCD33022761 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar functional groups. Examples of similar compounds include those with comparable chemical backbones or those that undergo similar types of chemical reactions.
Uniqueness: The uniqueness of MFCD33022761 lies in its specific structural features and its ability to undergo a wide range of chemical reactions. These properties make it a valuable compound for various scientific and industrial applications. Its versatility and reactivity distinguish it from other similar compounds, making it a subject of ongoing research and development.
Propiedades
Fórmula molecular |
C10H8BrN3O |
|---|---|
Peso molecular |
266.09 g/mol |
Nombre IUPAC |
5-bromo-4-(3-methylpyridin-4-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H8BrN3O/c1-6-4-12-3-2-7(6)9-10(11)14-8(5-15)13-9/h2-5H,1H3,(H,13,14) |
Clave InChI |
HJTYGHXJZILKMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1)C2=C(NC(=N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


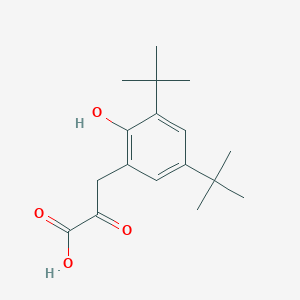

![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)
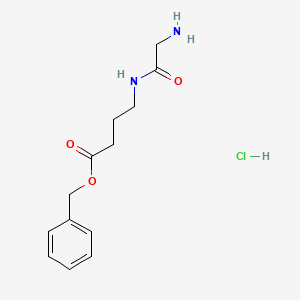
![N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)
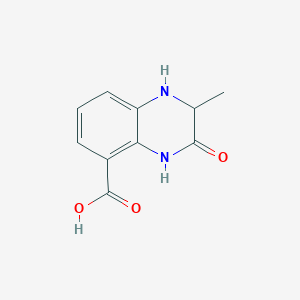


![[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13699862.png)



